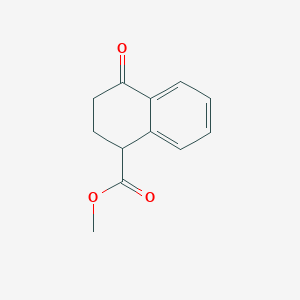

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.: 156390-35-1

Cat. No.: VC3800001

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156390-35-1 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 |

| Standard InChI Key | FJXPXNBKKZUONN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCC(=O)C2=CC=CC=C12 |

| Canonical SMILES | COC(=O)C1CCC(=O)C2=CC=CC=C12 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) core with a ketone at position 4 and a methyl ester at position 1 (Figure 1). This arrangement creates distinct electronic environments: the ester group introduces polarity, while the conjugated ketone enables resonance stabilization. The planar aromatic ring system (positions 5–8) and non-planar alicyclic portion (positions 1–4) confer both rigidity and conformational flexibility .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data from related compounds reveal characteristic signals:

-

¹H NMR: Methyl ester protons resonate at δ ~3.7 ppm, while ketone-adjacent protons show upfield shifts due to electron withdrawal .

-

¹³C NMR: The ester carbonyl appears at δ ~167–170 ppm, and the ketone carbon at δ ~187–190 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves two sequential steps:

-

Oxidation: Selective oxidation of 1,2,3,4-tetrahydronaphthalene derivatives using agents like potassium permanganate () or chromium trioxide () under acidic conditions to introduce the ketone group.

-

Esterification: Reaction of the resultant carboxylic acid with methanol in the presence of acid catalysts (e.g., ) or coupling reagents like trimethylsilyl diazomethane () .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Oxidation | 65–75 | 95–98 | Cost-effective reagents |

| Catalytic Esterification | 80–85 | >99 | Reduced side products |

Industrial Production Challenges

Scaling poses challenges due to:

-

Over-oxidation risks: Requires precise temperature control (40–60°C) to prevent dihydroxylation.

-

Catalyst recovery: Homogeneous catalysts complicate purification, driving interest in immobilized enzyme systems .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzenoid ring undergoes nitration and sulfonation preferentially at position 6, guided by the ketone’s meta-directing effects . For example, nitration with yields 6-nitro derivatives used in dye synthesis.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis reactions. A case study demonstrated conversion to the ethyl ester () via refluxing with ethanol and , achieving 92% yield .

Applications in Scientific Research

Materials Science

-

Polymer precursors: Copolymerization with styrene enhances thermal stability (T_g increase: 15–20°C) .

-

Coordination complexes: The ketone oxygen chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming luminescent materials .

Comparative Analysis with Structural Analogues

Table 3: Functional Group Impact Across Analogues

| Compound | Key Substituents | Boiling Point (°C) | Reactivity Trend |

|---|---|---|---|

| Methyl 4-oxo-tetrahydronaphthalene-1-carboxylate | 1-COOCH₃, 4-O | 135–136 | High electrophilic substitution |

| Methyl 1-oxo-tetrahydronaphthalene-2-carboxylate | 2-COOCH₃, 1-O | 132 (0.5 mmHg) | Enhanced nucleophilic acyl substitution |

| Ethyl 8-methoxy-tetrahydronaphthalene-1-carboxylate | 8-OCH₃, 1-COOEt | 324 ± 41 | Steric hindrance reduces reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume